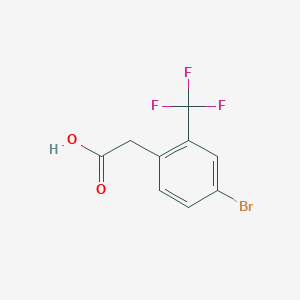
4-Bromo-2-(trifluoromethyl)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This compound can be synthesized by the reaction of 4-bromo-2-(trifluoromethyl)benzoyl chloride with potassium acetate in a solvent such as dimethylformamide.Molecular Structure Analysis
The molecular formula of “4-Bromo-2-(trifluoromethyl)phenylacetic acid” is C9H6BrF3O2 . The molecular weight is 283.04 .Wissenschaftliche Forschungsanwendungen
Synthesis of Antithrombotic Agents
4-Bromo-2-(trifluoromethyl)phenylacetic acid: has been utilized in the synthesis of potential antithrombotic agents . These agents are crucial in preventing thrombosis, a condition that leads to blood clots within a blood vessel and can result in life-threatening conditions such as stroke or heart attack.
Lipoxygenase Inhibitors
The compound is also used in creating lipoxygenase inhibitors . Lipoxygenase is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids in lipids. Inhibitors of this enzyme have potential therapeutic applications in treating asthma, allergies, and other inflammatory conditions.
Organic Synthesis Intermediates
The α-bromination reaction of carbonyl compounds, including derivatives of 4-Bromo-2-(trifluoromethyl)phenylacetic acid , is significant in organic chemistry. The α-brominated products are important intermediates in organic synthesis, finding extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Experimental Teaching
This compound has been used in experimental teaching to engage junior undergraduates in chemical innovation experiments. It serves as a practical example to enhance students’ scientific literacy levels and foster innovation consciousness as well as practical aptitude .
Suzuki-Miyaura Cross-Coupling Reactions
4-Bromo-2-(trifluoromethyl)phenylacetic acid: can act as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers.
Palladium-Mediated Coupling Reactions
The compound may be used in the synthesis of biaryl intermediates through palladium-mediated coupling with various aryl boronic acids . This method is often employed in the creation of complex organic molecules, particularly in the pharmaceutical industry.
Safety and Hazards
The safety information available indicates that “4-Bromo-2-(trifluoromethyl)phenylacetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The compound is a synthetic reagent used in various chemical reactions
Mode of Action
The mode of action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid is primarily chemical rather than biological. It is used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Biochemical Pathways
As a chemical reagent, it is involved in the formation of carbon-carbon bonds in the Suzuki–Miyaura coupling . The downstream effects of these reactions would depend on the specific context in which the compound is used.
Result of Action
The results of the action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid are primarily observed at the chemical level. It is used as a reagent in chemical reactions, contributing to the formation of new compounds . The specific molecular and cellular effects would depend on the context of its use.
Action Environment
The action of 4-Bromo-2-(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the outcomes of chemical reactions involving this compound can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Eigenschaften
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXXBLDSUVCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214339-48-6 |
Source


|
| Record name | 2-[4-bromo-2-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
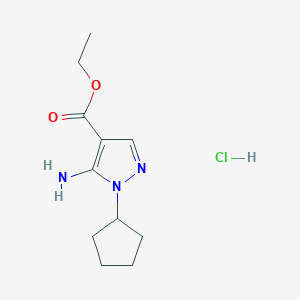
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
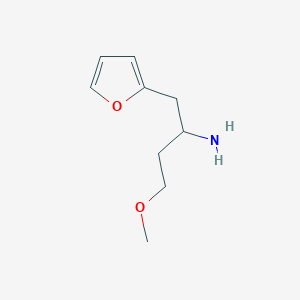
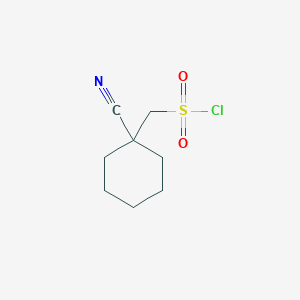
![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)


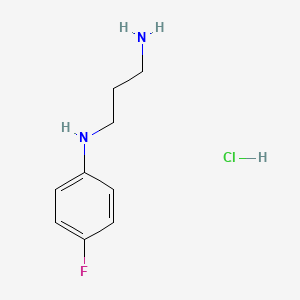
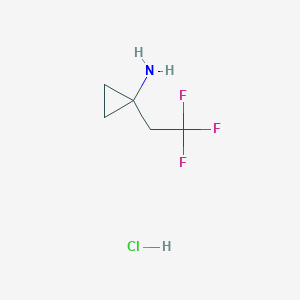
![1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine](/img/structure/B1379202.png)
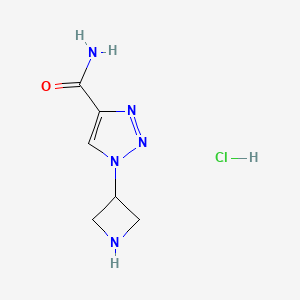

![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)